

# Application Notes and Protocols for FL118 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides a comprehensive overview of the experimental setup for evaluating the combination therapy of FL118 and cisplatin. FL118 is a novel small-molecule inhibitor of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] Cisplatin is a cornerstone platinum-based chemotherapeutic agent that induces DNA damage in cancer cells.[4][5][6] The combination of these two agents presents a promising strategy to enhance therapeutic efficacy, particularly in cisplatin-resistant cancers. FL118's mechanism of targeting anti-apoptotic pathways is hypothesized to sensitize cancer cells to cisplatin-induced DNA damage, leading to synergistic anti-tumor effects.[1][7]

These application notes and protocols are designed to guide researchers in the preclinical evaluation of this combination therapy, from in vitro cell-based assays to in vivo animal models.

# Data Presentation In Vitro Efficacy of FL118 and Cisplatin



| Cell Line                                      | Assay             | Drug  | Concentr<br>ation<br>Range | Endpoint             | Key<br>Findings                                                                                                                                            | Referenc<br>e |
|------------------------------------------------|-------------------|-------|----------------------------|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| A549<br>(NSCLC)                                | MTT Assay         | FL118 | 1-300 nM                   | Cell<br>Viability    | FL118 inhibits cell viability in a dose- and time- dependent manner.                                                                                       | [1]           |
| A549/DDP<br>(Cisplatin-<br>Resistant<br>NSCLC) | MTT Assay         | FL118 | 1-300 nM                   | Cell<br>Viability    | Cisplatin- resistant cells are more sensitive to FL118 than parental cells. FL118 shows a superior inhibitory effect compared to cisplatin in these cells. | [1]           |
| A549 &<br>A549/DDP                             | Flow<br>Cytometry | FL118 | 10 nM                      | Cell Cycle           | FL118 induces S- phase arrest in both cell lines.                                                                                                          | [1]           |
| Pancreatic<br>Cancer                           | Western<br>Blot   | FL118 | 10-500 nM                  | Apoptosis<br>Markers | FL118<br>induces                                                                                                                                           | [1]           |



| Cells (e.g.,<br>PANC-1,<br>MIA PaCa-<br>2) |                                        |           |               |                   | cleavage of<br>caspase-3<br>and PARP.                              |     |
|--------------------------------------------|----------------------------------------|-----------|---------------|-------------------|--------------------------------------------------------------------|-----|
| Various<br>Cancer<br>Cell Lines            | Sulforhoda<br>mine B<br>(SRB)<br>assay | Cisplatin | 0.1–200<br>μΜ | Cell<br>Viability | Cisplatin reduces cell survival in a doseand timedependent manner. | [8] |

# Experimental Protocols Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of FL118 and cisplatin, alone and in combination.

### Materials:

- Cancer cell lines (e.g., A549, A549/DDP)
- RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- FL118 (stock solution in DMSO)
- Cisplatin (stock solution in sterile water or saline)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Multichannel pipette



Plate reader

#### Procedure:

- Seed 5 x 10<sup>3</sup> cells per well in a 96-well plate and incubate for 24 hours.
- Prepare serial dilutions of FL118 (e.g., 1, 10, 100, 300 nM) and cisplatin (e.g., concentrations bracketing the known IC50). For combination treatment, add various concentrations of both drugs. Include vehicle-treated (DMSO) and untreated controls.
- Add the drug solutions to the respective wells and incubate for 24, 48, or 72 hours.
- After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control. Data can be used to determine IC50 values and to calculate the Combination Index (CI) using software like CompuSyn to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## **Apoptosis Analysis (Annexin V-FITC/PI Staining)**

This protocol is for quantifying apoptosis induced by FL118 and cisplatin.

#### Materials:

- Cancer cell lines
- 6-well plates
- FL118 and Cisplatin
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)



- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Seed 1-5 x 10<sup>5</sup> cells per well in 6-well plates and allow them to adhere overnight.
- Treat the cells with FL118, cisplatin, or the combination at predetermined concentrations for 24 or 48 hours. Include an untreated control.
- Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a new tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.[9][10] Live cells will be Annexin Vand PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late
  apoptotic/necrotic cells will be positive for both.

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of FL118 and cisplatin on cell cycle distribution.

#### Materials:

- Cancer cell lines
- 6-well plates



- FL118 and Cisplatin
- PBS
- 70% cold ethanol
- RNase A (100 µg/mL)
- Propidium Iodide (50 μg/mL)
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and treat with FL118, cisplatin, or the combination for 12 or 24 hours.[1]
- Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry. The DNA content will be used to determine the
  percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

## In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FL118 and cisplatin combination therapy in a xenograft mouse model.

## Materials:

Immunocompromised mice (e.g., SCID or nude mice)



- Cancer cell line (e.g., A549/DDP)
- Matrigel (optional)
- FL118 formulated for in vivo use
- Cisplatin formulated for in vivo use
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Subcutaneously inject  $1-5 \times 10^6$  cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment groups (e.g., Vehicle control, FL118 alone, Cisplatin alone, FL118 + Cisplatin).
- Dosing and Schedule (Example based on literature):
  - FL118: Administer intravenously (i.v.) or intraperitoneally (i.p.). A range of doses and schedules have been reported, for example, 1.5-2.5 mg/kg daily for 5 days (daily x 5) via i.v. injection.[3]
  - Cisplatin: Administer i.p. at a dose of, for example, 2.5 mg/kg every other day for 3-4 treatments.[5]
  - Combination: Administer both drugs according to a predetermined schedule. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) of the combination.
- Monitor tumor size with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
- Monitor the body weight and general health of the mice as an indicator of toxicity.



• At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

## **Visualization of Pathways and Workflows**



## In Vitro Studies Cancer Cell Culture (e.g., A549, A549/DDP) Transition to In Vivo In Vivo Studies Treatment: Xenograft Model FL118 alone Cisplatin alone - Combination Establishment Cell Viability Assay (MTT/SRB) Cell Cycle Analysis (PI Staining) Apoptosis Assay (Annexin V/PI) Western Blot (Apoptotic & Cell Cycle Proteins) In Vivo Treatment Regimen Tumor Growth & Toxicity Monitoring Endpoint Analysis (Tumor Weight, IHC)

Experimental Workflow for FL118 and Cisplatin Combination Therapy





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. e-century.us [e-century.us]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties PMC [pmc.ncbi.nlm.nih.gov]
- 5. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 11. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FL118 and Cisplatin Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933790#experimental-setup-for-fl118-and-cisplatin-combination-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com